![molecular formula C17H20BrNO4 B2847322 2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione CAS No. 1024165-45-4](/img/structure/B2847322.png)
2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C17H20BrNO4. This compound is known for its unique chemical structure, which includes a bromo-substituted aniline and a dimethoxyphenyl group attached to a cyclohexanedione core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves several steps. One common method includes the reaction of 4-bromo-2,5-dimethoxyaniline with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The mixture is refluxed to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of cyclohexanedione compounds exhibit significant anticancer activity. The presence of the bromo and dimethoxy substituents in this compound enhances its interaction with biological targets associated with cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens. The mechanism is thought to involve the disruption of bacterial cell walls or interference with essential metabolic pathways. Preliminary studies indicate that compounds with similar structures can be effective against both Gram-positive and Gram-negative bacteria .
Material Science
Dyes and Pigments
Due to its chromophoric properties, the compound can be utilized in the synthesis of dyes and pigments. The incorporation of bromo and methoxy groups allows for enhanced light absorption and stability, making it suitable for applications in textiles and coatings. Research into the photophysical properties of related compounds suggests that they can be engineered for specific colorimetric responses .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound can act as a versatile building block for constructing more complex molecular architectures. Its ability to undergo various chemical transformations—such as condensation reactions—makes it valuable in synthesizing pharmaceuticals and agrochemicals . The cyclohexanedione core provides a reactive site that can be functionalized further to yield diverse products.
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation .
Comparison with Similar Compounds
Similar compounds include:
4-Bromo-2,5-dimethoxyaniline: Shares the bromo and dimethoxy groups but lacks the cyclohexanedione core.
2,5-Dimethoxybenzaldehyde: Contains the dimethoxyphenyl group but differs in the rest of the structure.
5,5-Dimethyl-1,3-cyclohexanedione: Shares the cyclohexanedione core but lacks the bromo and dimethoxy groups.
Compared to these compounds, 2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
The compound 2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H20BrNO4 with a molecular weight of approximately 382.25 g/mol. Its structure comprises a cyclohexane core substituted with a bromo and dimethoxy phenyl group, which is believed to influence its biological activity.
Pharmacological Effects
Research indicates that compounds structurally similar to this compound exhibit various pharmacological effects:
- Psychoactive Properties : Similar to other compounds in the phenethylamine class, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), it may interact with serotonin receptors leading to psychoactive effects. These include mood enhancement and altered sensory perceptions .
- Antimicrobial Activity : Preliminary studies suggest that modifications in the methoxy groups can enhance antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with multiple methoxy groups have shown significant activity with minimum inhibitory concentration (MIC) values as low as 4 μg/mL .
- Toxicology Studies : Toxicological assessments indicate potential hepatotoxicity. In vitro studies using hepatocytes from various species demonstrated varying metabolic pathways and susceptibility to toxicity, highlighting the need for careful evaluation in human models .
The biological activity of this compound is likely mediated through several mechanisms:
- Serotonergic Modulation : The presence of the bromo and dimethoxy groups suggests a possible affinity for serotonin receptors (particularly 5-HT2A), which are implicated in mood regulation and perception alterations .
- Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological profile. Studies on related compounds suggest that oxidative deamination could lead to the formation of metabolites with distinct bioactivities .
Case Studies and Research Findings
A few notable studies provide insight into the biological activity of related compounds:
- Study on 2C-B Metabolism : This study examined the metabolic pathways of 2C-B across different species. It identified key metabolites such as 4-bromo-2,5-dimethoxybenzoic acid and highlighted interspecies differences in metabolism which could inform the understanding of similar compounds’ effects in humans .
- Antimicrobial Testing : Various derivatives were tested for their effectiveness against bacterial strains, revealing that electron-donating groups enhanced activity significantly compared to electron-withdrawing groups .
Data Summary Table
Property | Value/Observation |
---|---|
Molecular Formula | C₁₇H₂₀BrN O₄ |
Molecular Weight | 382.25 g/mol |
Psychoactive Effects | Similar to 2C-B; interacts with serotonin receptors |
Antimicrobial Activity | MIC values as low as 4 μg/mL |
Toxicity | Potential hepatotoxicity; variable across species |
Key Metabolites | 4-bromo-2,5-dimethoxybenzoic acid |
Properties
IUPAC Name |
2-[(4-bromo-2,5-dimethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4/c1-17(2)7-13(20)10(14(21)8-17)9-19-12-6-15(22-3)11(18)5-16(12)23-4/h5-6,9,20H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVPXNMGUPSWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2OC)Br)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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